5-Methoxypyrazin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXBZAOCBVXFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561415 | |

| Record name | 5-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-07-9 | |

| Record name | 5-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxypyrazin-2-amine chemical properties and structure

An In-depth Technical Guide to 5-Methoxypyrazin-2-amine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in modern chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its analysis, synthesis, and application.

Core Molecular Profile and Structural Elucidation

This compound (CAS No: 54013-07-9) is a substituted pyrazine derivative featuring both an electron-donating amine (-NH₂) group and a methoxy (-OCH₃) group.[1][2][3][4] This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and ultimately, its utility as a chemical building block. The pyrazine ring, an aromatic diazine, is inherently electron-deficient, but the presence of the powerful amine and methoxy donating groups modulates this property, influencing its role in synthetic transformations.

The fundamental structure is best represented by its IUPAC name, this compound, which clarifies the positional relationship of the functional groups on the pyrazine core.[1]

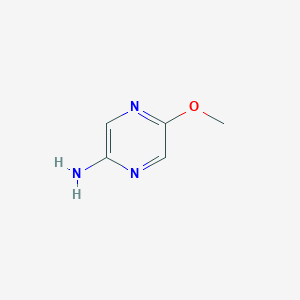

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54013-07-9 | [1][2] |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Canonical SMILES | COC1=CN=C(N=C1)N | [1] |

| InChIKey | BWXBZAOCBVXFMQ-UHFFFAOYSA-N | [1] |

| Appearance | Off-white solid | [3] |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation relies on a suite of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a robust prediction of its spectral features based on established principles for amines and aromatic heterocycles.[5][6]

Expected Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The methoxy group (-OCH₃) protons should appear as a sharp singlet, typically in the 3.8-4.0 ppm range. The amine (-NH₂) protons will present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally between 0.5-5.0 ppm.[6] The two protons on the pyrazine ring are in distinct chemical environments and should appear as two doublets in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR: The carbon spectrum will show five distinct signals. The methoxy carbon is expected around 55-60 ppm. The four carbons of the pyrazine ring will have shifts influenced by the attached functional groups, with the carbon attached to the amine group (C2) and the methoxy group (C5) being the most shielded and deshielded, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic bands for the primary amine, including a pair of N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[6][7] Aromatic C-H stretching will be observed just above 3000 cm⁻¹. Strong absorptions corresponding to C-O stretching of the methoxy group and C=N stretching of the pyrazine ring are also expected in the fingerprint region (1000-1600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should be observed at m/z = 125, corresponding to the molecular weight. The presence of an odd number of nitrogen atoms (three) follows the "nitrogen rule," resulting in an odd nominal molecular mass.[6]

Protocol: General Method for Spectroscopic Analysis

This protocol outlines a self-validating system for the characterization of a research sample of this compound.

-

Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, resulting in sharper -NH₂ signals.

-

¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a high signal-to-noise ratio and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C spectrum. An extended acquisition time will likely be necessary due to the lower natural abundance of ¹³C.

-

Confirmation with D₂O : To confirm the identity of the amine proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium, causing their signal to disappear or significantly diminish, a key validation step.[6]

-

IR Spectroscopy : Prepare a sample as a KBr pellet or a thin film and record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry : Analyze the sample using an ESI-MS or GC-MS to confirm the molecular weight.

Caption: Conceptual workflow for spectroscopic characterization.

Representative Synthesis Pathway

This compound serves as a valuable synthetic intermediate.[8] While multiple proprietary synthesis routes exist, a common and chemically sound approach for introducing an amine group to an aromatic heterocycle is through the reduction of a corresponding nitro compound. This method is analogous to the synthesis of similar structures like 5-amino-2-methoxypyridine.[9]

Protocol: Catalytic Hydrogenation for Synthesis

This protocol describes the reduction of a hypothetical precursor, 2-methoxy-5-nitropyrazine, to yield the target compound.

-

Reactor Setup : To a hydrogenation vessel, add 2-methoxy-5-nitropyrazine (1 equivalent).

-

Catalyst Addition : Add a suitable solvent such as methanol or ethanol, followed by the catalyst, 10% Palladium on Carbon (Pd/C), typically at 5-10 mol%.[9]

-

Hydrogenation : Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 1-3 atm.[9]

-

Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]

-

Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.[9]

Caption: Representative workflow for the synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several high-value chemical industries.[8]

-

Pharmaceuticals : It is a key intermediate in the synthesis of bioactive molecules for drug discovery.[8] Its structure can be modified to create compounds with enhanced selectivity and biological activity, potentially leading to new medications.[8] For instance, pyrazine and aminopyrimidine cores are prevalent in kinase inhibitors, and this molecule provides a functionalized scaffold for building such complex structures.[10]

-

Agrochemicals : In the agrochemical sector, this compound is used in the formulation of modern pesticides, herbicides, and plant growth regulators.[8] Its stability and reactivity are advantageous for creating effective and environmentally safer crop protection agents.[8]

-

Flavor and Fragrance : The related compound 2-methoxypyrazine is a potent aroma compound with a characteristic green, bell pepper-like scent.[11] While the amine group modifies its properties, this compound can be a precursor or reference in the synthesis and research of novel flavoring agents and fragrances.[8]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazard profile.

GHS Hazard Identification

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[1][12]

-

Serious Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1][12]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[1][12]

Recommended Handling and Storage Protocols

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[11][13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12][13] For weighing or generating dust, a respirator may be necessary.

-

Handling : Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly with soap and water after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][13] Keep containers tightly sealed when not in use to prevent moisture absorption and degradation.[11][13]

Conclusion

This compound is more than a simple chemical; it is a highly functionalized and versatile molecule that serves as a critical entry point for the synthesis of complex targets in the pharmaceutical and agrochemical industries. A thorough understanding of its structure, predicted spectroscopic fingerprint, and safe handling procedures is paramount for any researcher intending to utilize its synthetic potential. The protocols and insights provided in this guide are designed to equip scientists with the necessary knowledge to confidently and safely incorporate this valuable compound into their research and development workflows.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2-Amino-5-methoxypyridine. Retrieved from [Link]

-

Rlavie. (n.d.). CAS 54013-07-9 | this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

Sources

- 1. This compound | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS 54013-07-9|this compound|Rlavie [rlavie.com]

- 4. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]

- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-methoxypyrazine | 3149-28-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 5-Methoxypyrazin-2-amine

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyrazin-2-amine

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. As a substituted pyrazine, it belongs to a class of aromatic N-heterocycles found in numerous bioactive natural products and synthetic pharmaceuticals. The unique electronic properties of the pyrazine ring, combined with the specific substituent pattern of an electron-donating amino group and a methoxy group, make it a versatile scaffold for constructing complex molecular architectures with tailored pharmacological profiles. Its derivatives are investigated for a wide range of therapeutic applications, leveraging the pyrazine core's ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.

This guide provides a comprehensive technical overview of the predominant synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into the practical execution of this synthesis, grounded in established chemical principles and authoritative sources.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most established and industrially viable route to this compound is through a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the readily available starting material, 5-chloropyrazin-2-amine, and displaces the chloro substituent with a methoxy group using sodium methoxide.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly when a good leaving group, such as a halogen, is present. The amino group at the C2 position further influences the ring's electronics, directing the substitution at the C5 position.

Mechanistic Considerations

The reaction proceeds via a classic SNAr mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is the rate-determining step and is facilitated by the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. The use of a copper catalyst, while not always strictly necessary for activated systems, can significantly enhance the reaction rate by coordinating to the pyrazine ring or the leaving group, further polarizing the C-Cl bond and lowering the activation energy. The final step is the rapid expulsion of the chloride ion to restore aromaticity, yielding the desired this compound. The high temperature (150 °C) and sealed-tube conditions are necessary to overcome the energy barrier for this transformation on the heterocyclic ring.[1]

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.[1]

Materials and Reagents:

-

5-Chloropyrazin-2-amine

-

Methanol (anhydrous)

-

Sodium Methoxide (CH₃ONa), commercially available or prepared from sodium metal and methanol

-

Copper powder

-

Diatomaceous earth (Celite®)

-

Dichloromethane (DCM)

-

Silica gel (100-200 mesh)

Procedure:

-

Reaction Setup: In a sealable pressure tube, combine 5-chloropyrazin-2-amine (1.0 eq), methanol to create a solution (approx. 0.5 M concentration), copper powder (approx. 1.3 eq), and a solution of sodium methoxide in methanol (approx. 1.1 eq).

-

Reaction Execution: Seal the tube tightly and place the reaction mixture in an oil bath preheated to 150 °C. Stir the mixture vigorously for 24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the copper powder and other insoluble materials. Rinse the pad with a small amount of methanol or dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 2-3% methanol in DCM).

-

Product Isolation and Characterization: Combine the fractions containing the pure product (as identified by TLC) and concentrate under vacuum to afford this compound as a light yellow to brown solid.

Data Summary and Characterization

The successful synthesis of the target compound should be validated through standard analytical techniques.

| Parameter | Value | Source |

| Starting Material | 5-Chloropyrazin-2-amine | [1] |

| Key Reagents | Sodium Methoxide, Copper Powder | [1] |

| Solvent | Methanol | [1] |

| Temperature | 150 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Typical Yield | ~67% | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 110-111 °C | [1] |

| LC-MS (ES+) | m/z 126 ([M+H]⁺) | [1] |

Alternative Synthetic Considerations

While the SNAr approach is dominant, other strategies for synthesizing substituted aminopyrazines exist in the broader literature, although they are not as direct for this specific target. These often involve multi-step sequences starting from different precursors. For instance, some routes build the pyrazine ring from acyclic precursors like 2-aminomalonamide and a glyoxal derivative.[2][3] Another general approach involves the Hofmann rearrangement of a pyrazine carboxamide.[2][4] However, for accessing this compound specifically, the nucleophilic substitution of 5-chloropyrazin-2-amine remains the most efficient and direct method reported.[1]

Conclusion

The synthesis of this compound is most effectively achieved through a copper-catalyzed nucleophilic aromatic substitution of 5-chloropyrazin-2-amine. This method is robust, providing good yields of the desired product. The causality behind the experimental choices lies in the inherent electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack by sodium methoxide, especially at elevated temperatures. Understanding the mechanism and the key parameters outlined in this guide allows for the reliable and efficient production of this valuable building block for applications in pharmaceutical research and development.

References

Sources

- 1. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]

- 2. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 3. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 4. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of 5-Methoxypyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxypyrazin-2-amine (CAS No: 54013-07-9), a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] Due to the limited availability of public experimental spectra, this document combines reported data with predicted spectroscopic values and analysis based on structurally related pyrazine derivatives. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule. Methodologies for data acquisition and interpretation are also discussed to provide a practical framework for researchers.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol , belongs to the pyrazine family of heterocyclic compounds.[1][3] Pyrazine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The strategic placement of the methoxy and amine groups on the pyrazine ring imparts specific electronic and steric properties, making it a valuable building block in drug discovery.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide serves as a detailed reference for its spectroscopic signature.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1][3] |

| CAS Number | 54013-07-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=NC=C(N=C1)N | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not widely published, we can predict the ¹H and ¹³C NMR spectra based on the analysis of similar pyrazine and pyridine derivatives.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons on the pyrazine ring, the protons of the methoxy group, and the protons of the amine group.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.5 - 7.7 | Singlet | 1H |

| H-6 | 7.9 - 8.1 | Singlet | 1H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -NH₂ | 6.0 - 6.5 | Broad Singlet | 2H |

Causality of Chemical Shifts:

-

Aromatic Protons (H-3 and H-6): The pyrazine ring is an electron-deficient system, which deshields the ring protons, causing them to appear at a relatively high chemical shift. The H-6 proton is expected to be slightly downfield from the H-3 proton due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the methoxy group.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the adjacent oxygen atom and are expected to appear as a sharp singlet in the upfield region.

-

Amine Protons (-NH₂): The chemical shift of the amine protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-5 | 148 - 153 |

| C-6 | 130 - 135 |

| -OCH₃ | 54 - 58 |

Causality of Chemical Shifts:

-

Ring Carbons: The carbon atoms attached to the electronegative nitrogen and oxygen atoms (C-2 and C-5) are expected to be the most deshielded and appear at the highest chemical shifts. The remaining ring carbons (C-3 and C-6) will appear at intermediate chemical shifts.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be the most shielded and appear at the lowest chemical shift.

Experimental Protocol for NMR Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of high-purity this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

Instrument Parameters (300-500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3250 | Medium, Two bands |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |

| C-H Stretch (Aliphatic, -OCH₃) | 2950-2850 | Medium |

| C=N, C=C Stretch (Pyrazine Ring) | 1600-1450 | Medium to Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-O Stretch (Methoxy) | 1250-1020 | Strong |

Interpretation of Key Bands:

-

N-H Stretch: The presence of a primary amine (-NH₂) will give rise to two distinct stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

-

C-O Stretch: A strong absorption band in the 1250-1020 cm⁻¹ region is characteristic of the C-O stretching vibration of the methoxy group.

-

Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum

In a typical electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 125. The fragmentation pattern will be influenced by the stability of the pyrazine ring and the nature of the substituents.

A patent describing the synthesis of this compound reported an LC-MS (ES+) analysis showing an m/z of 126 ([M+H]⁺), which corresponds to the protonated molecule.[2]

Predicted Fragmentation Pattern (EI):

-

m/z 125 (M⁺): Molecular ion.

-

m/z 110: Loss of a methyl radical (•CH₃) from the methoxy group.

-

m/z 96: Loss of an ethyl radical (•C₂H₅) or successive loss of CH₃ and NH.

-

m/z 82: Loss of a propenyl radical (•C₃H₃).

Experimental Protocol for MS Acquisition

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS or Electron Ionization - EI for GC-MS).

Sample Introduction:

-

LC-MS: The sample, dissolved in a suitable solvent, is introduced through a liquid chromatograph.

-

GC-MS: A dilute solution of the sample is injected into a gas chromatograph.

Data Acquisition Parameters:

-

Ionization Mode: ESI positive or negative, or EI.

-

Mass Range: A range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive structural elucidation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic data for this compound. By combining reported mass spectrometry data with predicted NMR and IR spectra, and by providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The presented information facilitates the unambiguous identification and characterization of this important heterocyclic compound, ensuring the integrity and reproducibility of scientific research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypyrazin-2-amine

Foreword

5-Methoxypyrazin-2-amine is a heterocyclic amine of significant interest in pharmaceutical and agrochemical research.[1] Its pyrazine core, substituted with a methoxy and an amino group, provides a unique scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound, specifically its solubility and chemical stability, is a critical prerequisite for its effective application in drug discovery, formulation development, and quality control. This guide provides a comprehensive framework for characterizing this compound, offering both theoretical insights and detailed, field-proven experimental protocols designed for researchers, scientists, and drug development professionals.

Physicochemical Characterization

A thorough understanding of the intrinsic properties of this compound is the foundation for all subsequent development activities.

Core Properties

The fundamental properties of the molecule dictate its behavior in various environments. These have been compiled from reputable chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [2][3] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline solid | [1][3][4] |

| Melting Point | 110-111 °C | [3] |

| Computed LogP | 0.0674 | |

| pKa (Predicted) | 2.74 ± 0.10 | [3] |

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of bioavailability, formulation feasibility, and reaction kinetics. Lacking extensive published data, we begin with a theoretical prediction and follow with a robust experimental protocol.

1.2.1 Theoretical Solubility Prediction

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and, by extension, its solubility characteristics.[5] With a computed LogP of 0.0674, this compound is predicted to be a relatively polar molecule. This low LogP value suggests:

-

Aqueous Solubility : Moderate to good solubility in aqueous media. The presence of two nitrogen atoms in the pyrazine ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively, facilitating interaction with water.[6]

-

Organic Solvent Solubility : Good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility is expected to be lower in nonpolar solvents like hexanes or toluene.[6]

1.2.2 Experimental Protocol for Solubility Determination

To move beyond prediction, a systematic experimental evaluation is necessary. The following protocol outlines the equilibrium shake-flask method, a gold standard for solubility measurement.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

-

This compound (purity ≥98%)

-

Solvents: Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO.

-

Calibrated analytical balance, orbital shaker with temperature control, centrifuge, HPLC system.

Methodology:

-

Preparation: Add an excess amount of this compound to several vials, ensuring a solid phase remains.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of each test solvent to the respective vials.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (see Section 3) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Workflow for Experimental Solubility Determination.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[7][8] Forced degradation studies purposefully expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[9]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The methoxy group, an ether linkage on an aromatic ring, could be susceptible to cleavage under strong acidic conditions to form the corresponding hydroxypyrazine. The amine group is generally stable to hydrolysis.

-

Oxidation: The electron-rich aminopyrazine ring is a likely target for oxidation. The primary amine could be oxidized to form nitroso or nitro derivatives, or N-oxides could form at the ring nitrogens, a common pathway for nitrogen heterocycles.

-

Photolysis: Aromatic systems can absorb UV light, leading to photolytic degradation. Potential pathways include radical-mediated reactions or rearrangement of the ring structure.

-

Thermolysis: While the melting point is relatively high, prolonged exposure to high temperatures could lead to decomposition, potentially through cleavage of the methoxy group or more complex ring degradation.

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed to generate a degradation profile that is essential for developing and validating a stability-indicating analytical method.[10] A target degradation of 5-20% is generally considered optimal to identify relevant degradants without causing excessive decomposition.[9]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat at 60-80°C and sample at various time points (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Heat at 60-80°C and sample at similar time points.

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat as above.

-

Oxidative Degradation: Mix the stock solution with a 3% and 30% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Sample at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C, 105°C) in a calibrated oven. Also, heat a solution of the compound. Sample at defined intervals.

-

Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Processing:

-

For hydrolytic samples, neutralize the solution before dilution (acid with base, base with acid).

-

Dilute all stressed samples with mobile phase to a target concentration suitable for analysis (e.g., 0.1 mg/mL).

-

-

Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method (see Section 3). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.

Forced Degradation Study Workflow.

Analytical Methodology for Quantification

A validated, stability-indicating analytical method is required to accurately measure the concentration of this compound and its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[1]

Proposed Stability-Indicating HPLC Method

Objective: To develop a gradient reversed-phase HPLC method capable of separating the parent compound from all potential process impurities and degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the amine is protonated, leading to sharp peak shapes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 20 min | A broad gradient is necessary to elute both polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

| Detection | UV at 254 nm or PDA | Aromatic pyrazine ring provides strong UV absorbance. PDA allows for peak purity analysis. |

| Diluent | 50:50 Water:Acetonitrile | A solvent that can solubilize the compound and is compatible with the mobile phase. |

Method Validation Protocol (ICH Q2(R1))

Once developed, the method must be validated to prove its suitability for the intended purpose.[11][12] The following parameters must be assessed:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is achieved by analyzing stressed samples and showing that degradant peaks do not co-elute with the main peak. Peak purity analysis using a PDA detector is crucial.

-

Linearity: Analyze a minimum of five concentrations over the desired range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be >0.999.[11]

-

Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11]

-

Accuracy: Determine the closeness of the test results to the true value. This is typically done by spiking a placebo with known amounts of the API (at least three concentrations, three replicates each) and calculating the percent recovery.

-

Precision:

-

Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the test concentration.

-

Intermediate Precision (Inter-assay): Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Analytical Method Validation Workflow.

Handling and Storage Recommendations

Based on the predicted stability profile and information from chemical suppliers, the following handling and storage procedures are recommended to ensure the integrity of this compound.

-

Storage Conditions: Store the compound in a tightly sealed container at 2-8°C.[3] The container should be purged with an inert gas like nitrogen or argon to protect against potential oxidation.[3]

-

Light Protection: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil. This is critical given the potential for photolytic degradation.

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as harmful if swallowed and an irritant.[2]

Conclusion

While specific experimental data for this compound is not extensively available in public literature, a robust scientific approach allows for the prediction of its behavior and the design of comprehensive protocols for its characterization. This guide provides the necessary framework for any research or development team to thoroughly evaluate the solubility and stability of this promising molecule. By following the detailed methodologies for solubility determination, forced degradation, and analytical method validation, scientists can generate the high-quality data required to advance their research and development objectives with confidence and scientific rigor.

References

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. (2024). Scientific Reports. Retrieved from [Link]

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

-

Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems. (n.d.). ResearchGate. Retrieved from [Link]

- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (n.d.). ResearchGate. Retrieved from [Link]

- Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.

- Rajchl, A., et al. (2009). Methoxypyrazines in Sauvignon blanc wines, detection of addition of artificial aroma. Czech Journal of Food Sciences, 27, 256-266.

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

-

Solubility of Pyrazine. (n.d.). Solubility of Things. Retrieved from [Link]

-

Photodegradation study of some triazine-type herbicides. (n.d.). ResearchGate. Retrieved from [Link]

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.

- Dong, M. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]

-

Pyrazines: Occurrence, formation and biodegradation. (n.d.). ResearchGate. Retrieved from [Link]

-

Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. (n.d.). ResearchGate. Retrieved from [Link]

- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (n.d.).

-

How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (n.d.). ResolveMass. Retrieved from [Link]

- Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. (2021). Foods.

- Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research.

- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Molecules.

- Pyrazines. (n.d.). Science of Synthesis.

-

How to Approach a Forced Degradation Study. (n.d.). SGS. Retrieved from [Link]

- Thermal Degradation of Amines for CO2 Capture. (n.d.). University of Kentucky UKnowledge.

- Certificate of Analysis: this compound. (2023). Leyan.

- Stability Indicating HPLC Method Development - A Review. (n.d.). International Journal of Trend in Scientific Research and Development.

- Estimation of CO2 solubility in aqueous solutions of commonly used blended amines. (2023). Scientific Reports.

- Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (n.d.). Sultan Qaboos University Journal For Science.

- Forced Degradation in Pharmaceuticals - A Regulatory Update. (n.d.).

- Impact of Solvent on the Thermal Stability of Amines. (2022).

- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. (2011). Semantic Scholar.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.

- Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry.

- Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review.

- Pyrazine-based sensitizers for dye-sensitized solar cells. (n.d.).

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). Molecules.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

- Development of a new High Performance Liquid Chromatography-Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines. (2024). Global NEST Journal.

- Quality Guidelines. (n.d.). ICH.

- Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (n.d.).

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- Photodegradation of atrazine and ametryn with visible light using water soluble porphyrins as sensitizers. (2007). Environmental Chemistry Letters.

- Compound Pyrazine (FDB012468). (n.d.). FooDB.

- Methoxypyrazine – die grün-vegetative Aromakomponente. (n.d.). Schneider Oenologie.

- The Science of Pyrazines in Wine. (2023). SevenFifty Daily.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. fda.gov [fda.gov]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. sgs.com [sgs.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Potential Biological Activities of 5-Methoxypyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methoxypyrazin-2-amine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. While direct biological data on this specific molecule is limited, this document synthesizes information from structurally related pyrazine derivatives to postulate potential activities and provides detailed experimental protocols to facilitate future research and drug discovery efforts.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds.[1] Pyrazines are prevalent in nature and are known for their diverse biological activities, making them a cornerstone in medicinal chemistry.[2] this compound, with its methoxy and amine functional groups, serves as a versatile building block in the synthesis of more complex bioactive molecules. Its unique structural characteristics suggest a potential for a range of biological activities, though it remains a largely unexplored entity in the scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 54013-07-9 | |

| Appearance | Light yellow to brown solid | |

| Melting Point | 110-111°C | |

| Boiling Point | 258.7±35.0°C | |

| pKa | 2.74±0.10 (Predicted) |

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring is a key pharmacophore found in numerous clinically approved drugs and investigational compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including:

-

Anticancer Activity: Pyrazine derivatives have been extensively studied for their potential to inhibit cancer cell growth.[2]

-

Anti-inflammatory Effects: Many pyrazine-containing compounds exhibit anti-inflammatory properties.[2]

-

Antimicrobial Properties: The pyrazine nucleus is a common feature in compounds with antibacterial and antifungal activities.[2]

-

Kinase Inhibition: The pyrazine scaffold has been successfully utilized in the design of potent and selective kinase inhibitors.

-

Central Nervous System (CNS) Activity: Certain pyrazine derivatives have shown potential for modulating CNS targets.

Given the established bioactivity of the pyrazine core, it is plausible that this compound may exhibit one or more of these properties. The following sections will delve into these potential activities and provide detailed protocols for their investigation.

Postulated Biological Activities of this compound and a Roadmap for Investigation

Based on the known activities of structurally similar pyrazine derivatives, we can hypothesize several potential biological activities for this compound. This section outlines these potential activities and provides a logical workflow for their experimental validation.

Caption: A logical workflow for the biological evaluation of this compound.

Potential Anticancer Activity

Rationale: The pyrazine scaffold is present in several anticancer agents.[2] Therefore, a primary area of investigation for this compound should be its potential cytotoxic effects on cancer cell lines.

Experimental Approach:

A. Initial Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indicator of cell membrane integrity.

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

-

Protocol:

-

Follow the cell seeding and compound treatment steps as described for the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Potential Kinase Inhibitory Activity

Rationale: Pyrazine-based compounds are well-represented among kinase inhibitors. Investigating the effect of this compound on a panel of kinases could reveal novel therapeutic targets.

Experimental Approach:

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Protocol:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and a serial dilution of this compound. Include positive and negative controls.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

-

Data Analysis: Determine the IC₅₀ value of the compound for each kinase.

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Potential Antimicrobial Activity

Rationale: The pyrazine nucleus is a key component of many antimicrobial agents.[2] Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Approach:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

-

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, fluconazole).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

-

Data Analysis: Record the MIC value for each tested microorganism.

Potential Anti-inflammatory Activity

Rationale: Many pyrazine derivatives have been reported to possess anti-inflammatory properties.[2] The potential of this compound to modulate inflammatory responses can be investigated using in vitro models.

Experimental Approach:

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.

Potential Antioxidant Activity

Rationale: The pyrazine ring system can participate in redox reactions, and some derivatives have shown antioxidant properties.[2]

Experimental Approach:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

-

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The extent of discoloration is proportional to the scavenging activity of the compound.

-

Protocol:

-

Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Potential Neuroprotective Activity

Rationale: Some heterocyclic compounds have shown promise in the treatment of neurodegenerative diseases. While this is a more exploratory area, initial in vitro screens can provide valuable insights.

Experimental Approach:

In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative insult.

-

Principle: Neuronal cells (e.g., SH-SY5Y) are treated with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), leading to cell death. The protective effect of the test compound is assessed by measuring cell viability.

-

Protocol:

-

Cell Seeding and Pre-treatment: Seed SH-SY5Y cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).

-

Induction of Oxidative Stress: Expose the cells to H₂O₂ or 6-OHDA for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT or LDH assay as described previously.

-

-

Data Analysis: Determine the extent to which the compound protects the cells from the toxic insult.

Concluding Remarks and Future Directions

This compound represents a promising yet understudied scaffold in medicinal chemistry. The diverse biological activities exhibited by the broader class of pyrazine derivatives strongly suggest that this compound warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for initiating a comprehensive evaluation of its potential anticancer, kinase inhibitory, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. The insights gained from such studies will be invaluable for guiding future drug discovery and development efforts centered on this intriguing molecule.

References

-

PubChem. This compound. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

ResearchGate. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

-

PubMed. Pharmacological activity and mechanism of pyrazines. [Link]

-

MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

-

National Institutes of Health. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. [Link]

-

PubMed. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

-

National Institutes of Health. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

-

MDPI. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]

-

Semantic Scholar. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]

-

PubMed. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]

Sources

A Technical Guide to 5-Methoxypyrazin-2-amine: A Versatile Heterocyclic Building Block in Modern Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-methoxypyrazin-2-amine, a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. We will dissect its fundamental physicochemical properties, outline robust synthetic protocols, and delve into the nuanced logic of its chemical reactivity. By explaining the causality behind experimental choices and reaction pathways, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage the unique structural and electronic attributes of this versatile pyrazine derivative. Detailed experimental procedures, data tables, and process diagrams are provided to ensure both conceptual understanding and practical applicability.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology and materials science. Among them, the pyrazine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4—is of paramount importance. This compound, with its distinct arrangement of an electron-donating amino group and a methoxy group, presents a unique electronic landscape that makes it a highly valuable and versatile intermediate.[1]

The strategic placement of these functional groups allows for precise, regioselective modifications, enabling the construction of complex molecular architectures.[1] Its structural motifs are found in a wide array of bioactive molecules, making it a key player in drug discovery and development.[1][2] Furthermore, its utility extends to the agrochemical sector, where it serves as a precursor for novel pesticides and herbicides.[1] This guide will provide the foundational knowledge and practical insights required to effectively utilize this powerful building block.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, work-up procedures, and purification. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-5-methoxypyrazine | [1][3] |

| CAS Number | 54013-07-9 | [3][4] |

| Molecular Formula | C₅H₇N₃O | [3][5] |

| Molecular Weight | 125.13 g/mol | [3][4] |

| Appearance | Light yellow to brown crystalline solid | [1][4] |

| Melting Point | 110-111 °C | [4][6] |

| Boiling Point | 258.7 ± 35.0 °C (at 760 Torr) | [4][6] |

| pKa | 2.74 ± 0.10 (Predicted) | [4] |

| Storage | Store at 2–8 °C under inert gas | [4][5] |

Spectroscopic Characterization: The definitive identification of this compound relies on standard spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 126.[4]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR would reveal distinct signals for the methoxy group protons (a singlet around 3.9 ppm), the amine protons (a broad singlet), and two aromatic protons on the pyrazine ring, whose chemical shifts indicate their electronic environment.

-

¹³C NMR would show five distinct carbon signals, including the methoxy carbon and the four unique carbons of the pyrazine ring.

-

Synthesis of the Building Block

The most common and reliable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 5-chloropyrazin-2-amine, is commercially available. The chloro-substituent serves as an effective leaving group, which is displaced by a methoxide source.

Synthetic Workflow: From Chloropyrazine to Methoxypyrazine

The overall transformation is a copper-catalyzed nucleophilic substitution. The use of a copper catalyst is crucial; it facilitates the displacement of the chloride, which would otherwise be unreactive under these conditions due to the electron-rich nature of the aminopyrazine ring.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure, ensuring its reliability and reproducibility.[4]

Materials:

-

5-Chloropyrazin-2-amine (1.0 eq)

-

Sodium methoxide (NaOMe) (1.14 eq)

-

Copper powder (Cu) (1.34 eq)

-

Methanol (MeOH) (anhydrous)

Procedure:

-

Vessel Preparation: To a flame-dried, pressure-rated sealed tube equipped with a magnetic stir bar, add 5-chloropyrazin-2-amine (e.g., 1.0 g, 7.72 mmol).

-

Reagent Addition: Add methanol (e.g., 15 mL) to dissolve the starting material. Sequentially add copper powder (e.g., 0.66 g, 10.35 mmol) and a solution of sodium methoxide in methanol (e.g., 1.9 mL of a 25% w/w solution, 8.80 mmol).

-

Causality Insight: Sodium methoxide acts as the nucleophile source. The slight excess ensures the complete consumption of the starting material. Copper powder serves as a catalyst, likely via an oxidative addition/reductive elimination cycle, to facilitate the otherwise difficult SNAr reaction.

-

-

Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 150 °C. Stir vigorously for 24 hours.

-

Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the disappearance of the starting material (5-chloropyrazin-2-amine).

-

-

Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

Filtration: Filter the dark reaction mixture through a pad of diatomaceous earth (Celite) to remove the copper powder and other insoluble materials. Wash the pad with additional methanol (2 x 10 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of 2-3% methanol in dichloromethane.

-

Isolation: Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford this compound as a solid (typical yield: 60-70%).[4]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the pyrazine core. The amino group is a potent nucleophile and directing group, while the methoxy group further activates the ring towards certain transformations. The nitrogen atoms in the pyrazine ring act as electron sinks, influencing the regioselectivity of reactions.

Caption: Key reactive pathways for this compound.

Reactions at the Amino Group

The exocyclic amino group is the most nucleophilic site on the molecule. It readily participates in standard amine chemistry.

-

Acylation and Sulfonylation: The amine reacts smoothly with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This is a common first step to protect the amine or to introduce new functional groups.

-

Alkylation: While direct N-alkylation can be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions. Reductive amination with aldehydes or ketones provides a more controlled route to secondary amines.

Reactions on the Pyrazine Ring

The pyrazine ring is electron-deficient due to the two nitrogen atoms. However, the strong electron-donating effects of the amino and methoxy groups can make it susceptible to electrophilic aromatic substitution (SEAr) at the positions ortho and para to these activators (C3 and C6).

-

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively install a halogen atom, typically at the C3 or C6 position. This halogenated intermediate is then a prime substrate for cross-coupling reactions.

-

Cross-Coupling Reactions: Once halogenated (e.g., at C3), the molecule can undergo a variety of palladium-catalyzed cross-coupling reactions. This is arguably its most powerful application, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Suzuki Coupling: Reaction with boronic acids or esters.

-

Buchwald-Hartwig Amination: Reaction with amines to form diaminopyrazines.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Applications in Drug Discovery and Agrochemicals